ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with ethyl isocyanate in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 12-24 hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbamate group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Hydrolysis: Water, acidic or basic conditions, elevated temperature.
Major Products Formed
Oxidation: Amino derivative of the original compound.
Substitution: Various substituted carbamates.
Hydrolysis: 1,1,1,3,3,3-Hexafluoro-2-propanol and ethyl carbamic acid.
Scientific Research Applications
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorinated backbone enhances the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]carbamate: Similar structure but with a pyrimidinyl group instead of a nitroanilino group.
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used in various chemical reactions.
Uniqueness
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate is unique due to the presence of both a nitro group and a highly fluorinated backbone. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-nitroanilino)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6N3O4/c1-2-25-9(22)20-10(11(13,14)15,12(16,17)18)19-7-5-3-4-6-8(7)21(23)24/h3-6,19H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVAZHKTNXTDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.